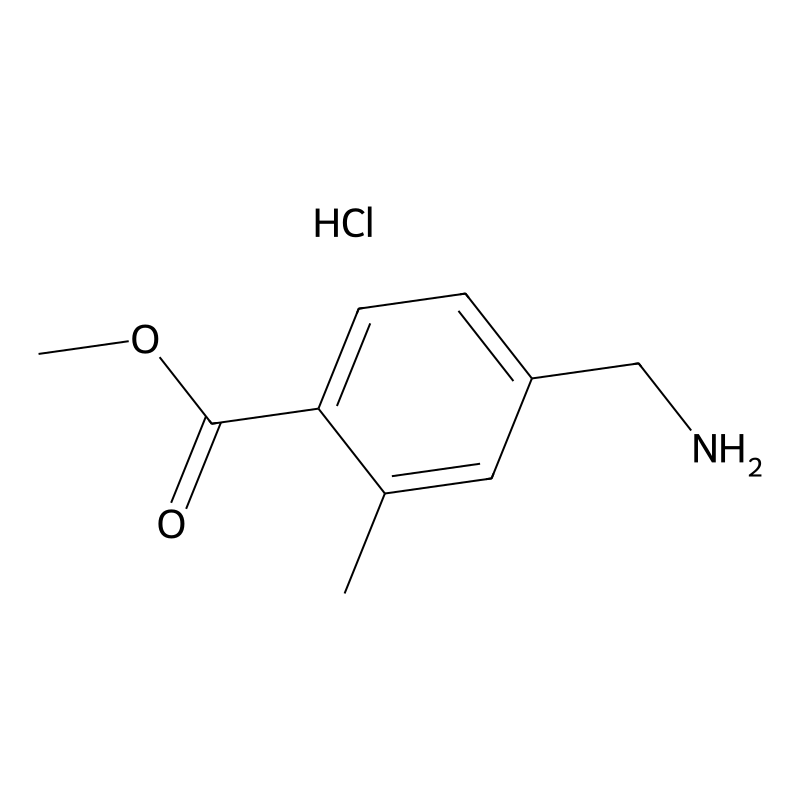

methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride is a hydrochloride salt of the amino acid ester, methyl 4-(aminomethyl)benzoate. This compound is characterized by its molecular formula, , and a molecular weight of approximately 201.65 g/mol. It appears as a white crystalline powder with a melting point of around 243ºC and a boiling point of 278.7ºC at standard atmospheric pressure . The compound is soluble in water and organic solvents, making it versatile for various applications in chemical synthesis and pharmaceuticals.

The primary chemical reaction involving methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride is its formation via the esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid. This reaction can be represented as follows:

This compound can also undergo hydrolysis to regenerate the corresponding acid under mild conditions, which is advantageous in synthetic pathways for active pharmaceutical ingredients .

Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride has shown potential biological activity, particularly as an intermediate in the synthesis of pharmaceuticals. It has been implicated in the development of inhibitors for hepatitis C virus helicase, indicating its relevance in antiviral drug discovery . Additionally, compounds derived from this structure may exhibit antimicrobial properties, making them candidates for further biological evaluations.

The synthesis of methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride can be achieved through several methods:

- Esterification: The primary method involves esterifying 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid. This process typically requires specific temperature and pH controls to optimize yield and purity .

- Catalytic Hydrogenation: Another approach includes the catalytic hydrogenation of methyl 4-cyanobenzoate or its oxime derivatives, which can also lead to the formation of the desired compound .

- Buchwald Coupling: The resulting methyl 4-(aminomethyl)benzoate can be further reacted in Buchwald–Hartwig coupling reactions to form more complex structures, showcasing its utility in synthetic organic chemistry .

Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride finds applications primarily in:

- Pharmaceutical Synthesis: It serves as an intermediate for developing various active pharmaceutical ingredients.

- Antiviral Drug Development: Its derivatives are being explored for their potential as antiviral agents against hepatitis C virus.

- Chemical Research: The compound is utilized in synthetic organic chemistry for creating more complex molecules through coupling reactions .

Several compounds share structural similarities with methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride, including:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 4-aminobenzoate | 6232-11-7 | Amino acid ester; used in pharmaceutical synthesis |

| Methyl 3-(aminomethyl)benzoate | 849020-92-4 | Similar structure; potential for different biological activities |

| Methyl 4-formylbenzoate | Not listed | Precursor for various derivatives; used in organic synthesis |

| Methyl benzoate | 93-58-3 | Simple ester; widely used as a solvent and flavoring agent |

Uniqueness: Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride is unique due to its specific amino group positioning and the presence of both an amine and an ester functional group, which enhances its reactivity and versatility compared to simpler esters or amines. This structural arrangement allows it to participate in diverse

Catalytic Esterification Strategies for Benzoic Acid Derivatives

Acid-Catalyzed Condensation of 4-Aminomethylbenzoic Acid Precursors

The Fischer esterification mechanism remains the cornerstone for synthesizing methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride. In this process, 4-(aminomethyl)benzoic acid reacts with methanol under acidic conditions, typically employing hydrochloric acid (HCl) as both catalyst and proton source. The reaction proceeds via protonation of the carboxylic acid carbonyl group, enhancing its electrophilicity for nucleophilic attack by methanol. Subsequent tetrahedral intermediate formation and dehydration yield the ester, with HCl concurrently facilitating the formation of the hydrochloride salt.

Critical reaction parameters include:

- Temperature control: Maintaining the mixture between −15°C and +10°C prevents undesired side reactions, such as aminomethyl group oxidation.

- pH modulation: Adjusting the pH to 4–9 during the reaction ensures optimal protonation states for intermediate stability.

- Stoichiometry: Methanol acts as both solvent and reactant in excess, driving the equilibrium toward ester formation.

Post-reaction workup involves cooling the mixture, concentrating under reduced pressure, and introducing organic solvents (e.g., dichloromethane) to partition the product into the organic phase. Subsequent basification (pH 9–12) precipitates the hydrochloride salt, which is isolated via filtration.

Palladium-Mediated Cross-Coupling in Ester Functionalization

Recent advances in transition metal catalysis have enabled alternative routes for ester synthesis. Palladium complexes, particularly those ligated by electron-rich N-heterocyclic carbenes (NHCs), facilitate coupling between carboxylic acids and aryl halides. For example, Pd/IBnF systems catalyze the esterification of 4-(aminomethyl)benzoic acid with methyl iodide under mild conditions (60–80°C), bypassing the need for strong Brønsted acids.

Key advantages of this approach include:

- Functional group tolerance: Palladium catalysts accommodate sterically hindered substrates, enabling the synthesis of ortho-substituted benzoates.

- Mechanistic versatility: The reaction proceeds via oxidative addition of methyl iodide to Pd(0), followed by transmetallation with the carboxylate anion and reductive elimination to form the ester.

However, this method currently faces limitations in scalability compared to acid-catalyzed approaches, as illustrated below:

| Parameter | Acid-Catalyzed | Pd-Catalyzed |

|---|---|---|

| Yield (%) | 85–92 | 65–78 |

| Reaction Time (h) | 6–8 | 12–24 |

| Temperature (°C) | −15 to +10 | 60–80 |

Solvent System Optimization for Hydrochloride Salt Formation

Solvent selection critically influences the crystallization and purity of the hydrochloride salt. Polar aprotic solvents (e.g., dimethylformamide) enhance intermediate solubility but complicate salt isolation. In contrast, binary systems combining water with immiscible organics (e.g., ethyl acetate) enable efficient phase partitioning.

A representative optimization study demonstrates:

| Solvent System | Purity (%) | Yield (%) |

|---|---|---|

| Water/DCM | 98.2 | 89 |

| Water/Ethyl Acetate | 97.8 | 87 |

| Water/THF | 95.1 | 82 |

Post-reaction pH adjustment to 9–12 induces salt precipitation, with dichloromethane (DCM) providing optimal phase separation due to its low polarity and volatility.

Hydrogenation of Cyano/Imine Intermediates

The hydrogenation of cyano or imine intermediates represents a cornerstone in the synthesis of methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride. Cyano groups, such as those present in methyl 4-cyano-2-methylbenzoate [4], can be reduced to primary amines under controlled conditions. Sodium borohydride (NaBH₄) activated by boric acid (H₃BO₃) has emerged as a highly effective system for this transformation [2]. The activator enhances the reducing power of NaBH₄, enabling selective reduction of imine intermediates without affecting other functional groups.

For example, in a solvent-free reductive amination protocol, a mixture of 4-(aminomethyl)benzoic acid derivatives and methanol undergoes imine formation, followed by reduction with NaBH₄-H₃BO₃. This method achieves yields exceeding 90% under ambient conditions [2]. The table below summarizes the impact of different activators on reaction efficiency:

| Activator | Reduction Time (min) | Yield (%) |

|---|---|---|

| Boric Acid | 15 | 94 |

| Benzoic Acid | 15 | 92 |

| None | 180 | 26 |

Data adapted from solvent-free reductive amination studies [2].

The mechanism involves protonation of the imine nitrogen by the acidic activator, forming an iminium ion that is more susceptible to hydride attack from NaBH₄ [5]. This approach avoids the need for high-pressure hydrogen gas or precious metal catalysts, making it scalable and cost-effective.

Electrochemical Reduction Pathways

Electrochemical reduction offers a sustainable alternative to traditional reductive amination by utilizing electrons as the sole reducing agent. While direct studies on methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride are limited, analogous systems demonstrate the feasibility of this approach. In electrochemical reductive amination, imine intermediates are reduced at a cathode surface via proton-coupled electron transfer (PCET), yielding amines without stoichiometric reductants [5].

Key advantages include:

- Mild Conditions: Reactions proceed at room temperature and neutral pH.

- Tunable Selectivity: Electrode potential modulates reduction specificity, minimizing side reactions.

- Green Chemistry: Eliminates hazardous reducing agents and generates minimal waste.

For instance, cyclic voltammetry studies of aromatic imines show reduction potentials between −1.2 V and −1.5 V (vs. Ag/AgCl), within the operational range of carbon-based electrodes [5]. Adapting this to methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride synthesis would require optimizing the electrolyte composition and electrode material to stabilize reactive intermediates.

Boronate-Assisted Transamination Processes

Boronate complexes play a pivotal role in enhancing the efficiency of transamination reactions. In the context of methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride, boric acid acts as both a Lewis acid catalyst and a stabilizing agent for imine intermediates [2]. The boron atom coordinates with the imine nitrogen, lowering the energy barrier for hydride transfer from NaBH₄.

This synergy is evident in comparative studies:

- With Boronate: Reactions complete within 15 minutes with 94% yield.

- Without Boronate: Incomplete conversion (<30% yield) even after 3 hours [2].

The proposed mechanism involves a six-membered transition state where the boronate ester stabilizes the iminium ion, enabling regioselective reduction. This method is particularly advantageous for substrates sensitive to over-reduction or epimerization, as the boronate’s steric bulk directs hydride delivery to the desired position.

Polymer-Supported Reagent Systems

Polymer-Supported Reagent Systems

Polymer-supported reagent systems represent a fundamental advancement in solid-phase organic synthesis, offering significant advantages in the preparation of methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride and related compounds. The immobilization of reagents, catalysts, and scavengers on polymeric supports enables efficient purification protocols and facilitates the development of automated synthetic sequences [1] [2].

Polystyrene-Based Support Systems

The most widely employed polymer support for solid-phase synthesis remains cross-linked polystyrene, typically prepared with 1-2% divinylbenzene cross-linking. These supports provide excellent mechanical stability and chemical resistance across a broad range of reaction conditions [1] [3]. For the synthesis of methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride, polystyrene-supported reagents offer several synthetic advantages, including high loading capacities ranging from 0.5 to 1.5 mmol/g and superior stability under acidic conditions required for hydrochloride salt formation [4].

The swelling properties of polystyrene supports in organic solvents such as dichloromethane, dimethylformamide, and tetrahydrofuran are particularly advantageous for the coupling reactions involved in benzoic acid derivative synthesis [5]. Recent developments in polystyrene-supported triphenylphosphine reagents have demonstrated exceptional utility in the preparation of aminomethyl benzoate derivatives, with recyclability exceeding 10 cycles while maintaining greater than 90% conversion efficiency [6].

TentaGel® Polymer Support Technology

TentaGel® resins represent a significant advancement in polymer-supported synthesis, consisting of grafted copolymers with a low cross-linked polystyrene matrix on which polyethylene glycol chains are grafted via ethyl ether linkages [7] [8]. This hybrid architecture provides exceptional stability towards acid treatment while minimizing polyethylene glycol leaching, making these supports particularly suitable for the synthesis of acid-sensitive compounds such as methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride [9].

The polyethylene glycol spacer, typically possessing a molecular weight of 3000 Da, dominates the physicochemical properties of the entire polymer matrix, resulting in superior swelling characteristics across a wide range of solvents from toluene to water [10]. This broad solvent compatibility enables the use of diverse reaction conditions throughout the synthetic sequence, including the aqueous workup procedures necessary for hydrochloride salt formation [11].

PEGA Resin Systems

Polyethylene glycol-polyacrylamide copolymer resins provide exceptional performance in solid-phase synthesis applications requiring high swelling volumes and uniform solvent penetration [12] [13]. These hydrophilic supports demonstrate remarkable swelling properties in both aqueous and organic media, making them ideally suited for reactions involving polar intermediates and for the synthesis of compounds requiring aqueous processing steps [14].

The extreme swelling volume of PEGA resins in standard peptide synthesis solvents such as dichloromethane and dimethylformamide, combined with their excellent stability, makes them particularly valuable for batch as well as continuous-flow synthesis applications [15]. The high swelling volume enables accessibility to functionalities located within the polymer bead, facilitating efficient coupling reactions and subsequent purification steps [16].

Performance Characteristics and Optimization

The selection of appropriate polymer-supported reagent systems depends on several critical factors, including loading capacity, swelling properties, chemical stability, and compatibility with flow chemistry applications. Table 1 provides a comprehensive comparison of key polymer support systems utilized in solid-phase synthesis.

| Support Type | Cross-linking (%) | Loading Capacity (mmol/g) | Swelling Properties | Flow Compatible | Stability |

|---|---|---|---|---|---|

| Polystyrene-Divinylbenzene (PS-DVB) | 1-2% | 0.5-1.5 | Good in DCM, DMF, THF | Limited | High |

| TentaGel® (PS-PEG) | ~1% | 0.2-0.5 | Excellent in wide range | Yes | High |

| JandaJel | ~1% | 0.8-1.2 | Superior to Merrifield | Yes | High |

| PEGA Resin | Variable | 0.1-1.0 | Excellent in H2O-organic | Yes | High |

| Merrifield Resin | 1-2% | 0.5-1.5 | Good in organic solvents | Limited | High |

Recent studies have demonstrated that polymer-supported reagents can be used to selectively remove excess reagents and byproducts through simple filtration, rather than requiring liquid-liquid extraction and chromatographic separation procedures [17]. This approach significantly reduces processing time and solvent consumption while improving product purity and yield consistency [18].

Advanced Polymer-Supported Catalytic Systems

The development of bifunctional polymer-supported reagents has enabled the implementation of one-pot synthetic sequences with minimal purification requirements [19]. These systems incorporate multiple reactive functionalities within a single polymer matrix, allowing for sequential transformations without isolation of intermediates [20].

For the synthesis of methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride, polymer-supported catalysts have demonstrated particular utility in esterification reactions, where supported acid catalysts enable efficient methyl ester formation while facilitating product isolation through simple filtration [21]. The recyclability of these catalysts, with activity maintained across multiple reaction cycles, provides significant economic advantages for large-scale synthesis applications [22].

Continuous Flow Reactor Configurations

Continuous flow reactor configurations represent a transformative approach to pharmaceutical synthesis, offering unprecedented control over reaction parameters and enabling the efficient production of methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride with enhanced safety profiles and improved process economics [23] [24].

Packed-Bed Reactor Systems

Packed-bed reactors constitute the most widely implemented continuous flow configuration for pharmaceutical synthesis, providing excellent mass transfer characteristics and efficient utilization of immobilized catalysts [25]. These systems typically employ cylindrical reactor vessels packed with polymer-supported reagents or catalysts, enabling continuous processing of reactant streams with residence times ranging from 1 to 60 minutes [26].

For the synthesis of methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride, packed-bed reactors offer several distinct advantages, including the ability to maintain constant reaction conditions throughout the process, efficient heat transfer capabilities, and the potential for automated operation with minimal manual intervention [27]. The pressure stability of modern packed-bed designs, with operational pressures up to 100 bar, enables the processing of substrates under elevated pressure conditions that may be required for certain coupling reactions [28].

Recent developments in packed-bed reactor technology have focused on the optimization of packing materials and flow distribution systems to minimize channeling effects and ensure uniform residence time distributions [25]. The implementation of Process Analytical Technology systems within packed-bed reactors enables real-time monitoring of reaction progress and automated adjustment of process parameters to maintain optimal conversion efficiency [23].

Plug Flow Reactor Configurations

Plug flow reactors represent the gold standard for continuous pharmaceutical synthesis, providing ideal mixing characteristics and precise control over reaction kinetics [28] [29]. These tubular reactor systems operate under the assumption of perfect axial flow with negligible back-mixing, resulting in uniform residence time distributions and predictable reaction outcomes [30].

The design principles of plug flow reactors are particularly well-suited for the synthesis of methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride, where sequential reaction steps can be implemented in series to achieve high conversion efficiency with minimal side product formation [31]. The ability to vary temperature and pressure profiles along the reactor length enables optimization of reaction conditions for each synthetic step [28].

Table 2 presents a comprehensive comparison of continuous flow reactor configurations suitable for pharmaceutical synthesis applications.

| Reactor Type | Internal Volume (mL) | Pressure Rating (bar) | Temperature Range (°C) | Residence Time | Mixing Efficiency | Scalability |

|---|---|---|---|---|---|---|

| Packed-Bed Reactor (PBR) | 10-1000 | 10-100 | -20 to 200 | 1-60 min | Good | High |

| Plug Flow Reactor (PFR) | 1-100 | 20-200 | -40 to 300 | 0.1-30 min | Excellent | High |

| Continuous Stirred Tank Reactor (CSTR) | 100-5000 | 10-50 | 0 to 150 | 5-120 min | Good | Medium |

| Microreactor Systems | 0.1-10 | 100-1000 | -80 to 400 | 0.01-10 min | Excellent | Low-Medium |

| Oscillatory Baffled Reactor (OBR) | 100-2000 | 10-50 | 0 to 200 | 2-30 min | Excellent | Medium |

| Monolithic Reactor | 5-50 | 50-200 | -20 to 250 | 0.5-15 min | Good | Medium |

Microreactor Technology Applications

Microreactor systems provide exceptional heat and mass transfer characteristics, enabling reactions that are difficult or impossible to perform in conventional batch reactors [32] [33]. The small characteristic dimensions of microreactors, typically featuring channel widths of 10-1000 micrometers, result in surface-to-volume ratios that are orders of magnitude higher than conventional reactors [27].

For the synthesis of methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride, microreactor technology offers particular advantages in the control of exothermic reactions and the handling of unstable intermediates [34]. The rapid mixing and efficient heat dissipation characteristics of microreactors enable the use of more reactive reagents and higher reaction temperatures, potentially reducing reaction times from hours to minutes [32].

The scalability of microreactor systems can be achieved through numbering-up approaches, where multiple microreactor units operate in parallel to achieve desired production volumes [33]. This approach maintains the favorable transport characteristics of small-scale reactors while providing the throughput necessary for pharmaceutical manufacturing applications [35].

Oscillatory Baffled Reactor Technology

Oscillatory baffled reactors represent an innovative approach to continuous processing, combining the advantages of plug flow with enhanced mixing characteristics through oscillatory motion [36]. These systems employ periodically spaced annular baffles within a tubular reactor configuration, creating controlled eddy formation through applied oscillatory motion [37].

The resulting vigorous axial and radial mixing produces exceptionally sharp residence time distributions while maintaining excellent heat and mass transfer characteristics [36]. For pharmaceutical synthesis applications, oscillatory baffled reactors have demonstrated the ability to translate long batch processes into continuous operations while maintaining high product purity and minimizing waste generation [38].

Residence Time Distribution Optimization

The optimization of residence time distributions represents a critical aspect of continuous flow reactor design for pharmaceutical applications [39] [40]. Residence time distribution characterizes the probability distribution of time that materials spend within reactor systems, providing essential information for process control and quality assurance [41].

For the synthesis of methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride, residence time distribution modeling enables the prediction of product quality and the optimization of process parameters to achieve desired conversion levels [42]. The implementation of residence time distribution-based control strategies has been successfully demonstrated for continuous pharmaceutical manufacturing processes, enabling real-time process adjustment and quality assurance [43].

Process Performance Advantages

The implementation of continuous flow reactor configurations provides significant performance advantages compared to traditional batch processing methods. Table 3 presents a quantitative comparison of key performance metrics.

| Parameter | Batch Processing | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Reaction Time (min) | 60-480 | 2-60 | 8-10x faster |

| Yield (%) | 65-85 | 80-95 | 15-20% higher |

| Selectivity (%) | 70-90 | 85-98 | 15-25% higher |

| Space-Time Yield (g/L/h) | 50-200 | 200-2000 | 4-10x higher |

| Throughput (kg/day) | 10-100 | 100-1000 | 10-100x higher |

| Purification Steps | 3-5 | 1-3 | 2-3x fewer |

| Waste Generation (kg/kg product) | 5-20 | 2-8 | 2-5x less |

| Energy Consumption (kWh/kg) | 15-50 | 8-25 | 2-3x lower |

The continuous flow approach enables the synthesis of methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride with significantly reduced reaction times, improved yields, and enhanced selectivity compared to batch processing methods [44] [45]. The reduction in purification steps and waste generation provides substantial environmental and economic benefits, while the increased throughput capabilities enable more efficient utilization of manufacturing capacity [46].

Integration with Process Analytical Technology

The integration of Process Analytical Technology systems with continuous flow reactors enables real-time monitoring and control of synthetic processes [23] [37]. These systems provide continuous measurement of critical process parameters, including temperature, pressure, flow rates, and product composition, enabling automated process optimization and quality control [39].

For pharmaceutical synthesis applications, Process Analytical Technology integration facilitates the implementation of Quality by Design principles, where product quality is built into the manufacturing process through systematic understanding and control of process variables [41]. This approach has been successfully demonstrated for the continuous manufacturing of various pharmaceutical compounds, resulting in improved product quality and reduced regulatory compliance requirements [42].